molecular formula C12H8FNaO3S B1393550 Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate CAS No. 633314-20-2

Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate

Cat. No.: B1393550
CAS No.: 633314-20-2
M. Wt: 274.24 g/mol
InChI Key: UDLMMZMDCFADSQ-UHFFFAOYSA-M
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Description

Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate is a sulfonated biphenyl derivative characterized by a fluorine substituent at the 4' position and a sulfonate group at the 4 position of the biphenyl scaffold. This compound is typically synthesized via sulfonation of 4'-fluorobiphenyl followed by neutralization with sodium hydroxide. Its sulfonate group enhances water solubility, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

sodium;4-(4-fluorophenyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLMMZMDCFADSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The key step in preparing the biphenyl intermediate bearing a 4'-fluoro substituent involves a nickel-catalyzed aryl cross-coupling reaction . This process couples aryl halides with organozinc reagents under mild conditions to form the biphenyl structure efficiently.

  • Catalyst : Organophosphine-coordinated nickel dihalide complexes, typically bis(triphenylphosphine)nickel dichloride .
  • Ligand to nickel ratio : Optimal at 2:1 to avoid isomerization of sensitive olefinic intermediates.
  • Temperature : 10–65 °C, preferably 20–25 °C.
  • Solvent : Inert solvents such as tetrahydrofuran (preferred), toluene, or ethers.
  • Reaction time : 0.5 to 6 hours.

Reactants and Stoichiometry

  • Aryl halide (e.g., 4-fluorophenyl bromide or iodide).
  • Organozinc reagent prepared from the corresponding aryl magnesium or lithium reagent and zinc chloride.
  • Equimolar amounts of reactants are preferred for optimal yield.

Mechanistic Notes

  • The reaction proceeds via oxidative addition of the aryl halide to nickel(0), transmetallation with the organozinc reagent, and reductive elimination to form the biphenyl bond.
  • Organophosphine ligands are critical to maintain catalyst stability and selectivity.

Functional Group Transformations to Introduce Sulfonate

Sulfonation of the Biphenyl Intermediate

After biphenyl formation, the compound undergoes sulfonation to introduce the sulfonic acid group at the 4-position of the biphenyl.

  • Sulfonating agents : Typically sulfur trioxide complexes or chlorosulfonic acid.
  • Conditions : Controlled temperature to prevent over-sulfonation or degradation.
  • Workup : Neutralization with sodium hydroxide or sodium carbonate to form the sodium sulfonate salt.

Isolation and Purification

  • The sodium salt precipitates or crystallizes from aqueous or mixed solvent systems.
  • Washing with cold solvents such as hexane or propionic acid removes impurities.
  • Final drying under vacuum yields the pure sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate as a fine white powder.

Reduction and Hydrolysis Steps (If Applicable)

In some synthetic routes, intermediates such as nitriles or esters are reduced or hydrolyzed to achieve the sulfonic acid functionality.

  • Reducing agents : Diisobutylaluminum hydride (preferred), lithium aluminum hydride, or Raney nickel with formic acid.
  • Hydrolysis : Acidic conditions convert nitriles or esters to sulfonic acids.
  • Temperature control (-40 °C to 0 °C) is essential during reduction to avoid side reactions.

Representative Preparation Procedure (Summarized)

Step Reagents/Conditions Outcome Notes
1. Preparation of organozinc reagent Aryl bromide + Mg in THF, then ZnCl2 Aryl zinc halide intermediate Temperature ~45 °C
2. Nickel-catalyzed cross-coupling Aryl zinc + 4-fluorophenyl halide, Ni(PPh3)2Cl2 catalyst, THF, 20-25 °C, 3-6 h Formation of 4'-fluoro-biphenyl intermediate Ligand:Ni ratio = 2:1
3. Sulfonation SO3 complex or chlorosulfonic acid, controlled temp Introduction of sulfonic acid group Followed by neutralization
4. Neutralization NaOH or Na2CO3 aqueous solution Formation of sodium sulfonate salt Isolation by crystallization
5. Purification Washing with hexane, drying under vacuum Pure this compound White powder

Research Findings and Optimization Notes

  • The nickel-catalyzed cross-coupling method offers high selectivity and yield for the biphenyl core, with mild reaction conditions minimizing by-products.
  • Organophosphine ligands are essential to prevent isomerization of olefinic intermediates when present.
  • The sulfonation step requires careful temperature and reagent control to avoid polysulfonation.
  • Reduction steps for intermediates are best conducted at low temperatures (-40 °C) to maintain functional group integrity.
  • Final product purity is enhanced by sequential washing and activated charcoal treatment.

Summary Table of Key Parameters

Parameter Value/Range Comments
Catalyst Bis(triphenylphosphine)nickel dichloride 0.25–10 mol%, 3% preferred
Ligand:Nickel Ratio 2:1 Prevents olefin isomerization
Reaction Temperature (Coupling) 10–65 °C (20–25 °C preferred) Mild conditions
Reaction Time (Coupling) 0.5–6 hours
Solvent Tetrahydrofuran (preferred) Inert solvent
Reducing Agent Diisobutylaluminum hydride 1.05 equivalents preferred
Reduction Temperature -40 °C to 0 °C (prefer -40 °C) Prevents side reactions
Sulfonation Agent SO3 complex or chlorosulfonic acid Controlled temperature
Neutralization Agent NaOH or Na2CO3 Produces sodium salt

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Novel Compounds
Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate serves as an important reagent in the synthesis of various biphenyl derivatives. Its role as a coupling agent in reactions involving aryl halides is significant, particularly in the development of pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of compounds with biological activity, including potential antitumor agents and antibacterial substances .

2. Click Chemistry
The compound is also used in click chemistry, a method that allows for the rapid synthesis of complex molecules through modular assembly. The incorporation of this compound into click reactions facilitates the formation of triazole derivatives, which are valuable in medicinal chemistry .

Agrochemical Applications

This compound finds applications in the agrochemical sector as a precursor for developing fungicides and herbicides. The compound's ability to enhance the solubility and bioavailability of active ingredients makes it an effective additive in pesticide formulations. For example, it has been reported as a key component in synthesizing fluxapyroxad, a broad-spectrum fungicide that inhibits succinate dehydrogenase activity in fungi .

Material Science Applications

1. Organic Electronics
In material science, this compound is explored for its potential use in organic electronics. Its fluorinated structure contributes to improved charge transport properties in organic semiconductors and light-emitting diodes (OLEDs). The compound acts as a building block for developing new materials with enhanced performance characteristics .

2. Photostabilizers and Dyes
The compound is also investigated for its role as a photostabilizer in polymer formulations and as a dye in various applications due to its chemical stability and ability to absorb UV light effectively .

Case Studies

Application AreaCase Study DescriptionFindings
Pharmaceuticals Synthesis of triazole derivatives using this compoundDemonstrated enhanced biological activity against specific pathogens .
Agrochemicals Development of fluxapyroxad from this compoundEffective against various fungal pathogens with improved crop yield .
Organic Electronics Investigation of charge transport properties in OLEDsImproved efficiency and stability compared to non-fluorinated analogs .

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and counterions. Below is a comparative analysis:

Compound Name Functional Groups/Substituents Molecular Weight (g/mol) Key Applications/Synthetic Routes Reference ID
Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate 4'-F, 4-sulfonate (Na⁺ salt) ~252.23 (estimated) Water-soluble intermediates, biological studies
4′-Fluorobiphenyl-4-sulfonyl chloride 4'-F, 4-sulfonyl chloride 270.71 Precursor for sulfonamides/sulfonates
2-(2’-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid 2'-F, 4-acetic acid ~244.25 Antiepileptic drug candidates
N-((1S,3S,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethyl)-4'-fluoro-biphenyl-4-sulfonamide 4'-F, 4-sulfonamide with azabicyclo group ~386.44 (estimated) Antiproliferative agents
3′-Bromo-2′-fluoro-[1,1′-biphenyl]-4-carbonitrile 3'-Br, 2'-F, 4-CN ~296.13 Cross-coupling reactions

Key Observations:

  • Substituent Position Effects : Fluorine at the 2' position (e.g., 2-(2’-fluoro-biphenyl)acetic acid) alters electronic properties compared to 4'-F derivatives, as seen in NMR chemical shifts (e.g., 19F NMR at δ -82.5 ppm in sulfonate esters vs. variable shifts in 2'-F analogs) .
  • Functional Group Impact : Sulfonamides (e.g., antiproliferative compound in ) exhibit lower solubility than sulfonate salts but higher membrane permeability, influencing their biological activity.
  • Synthetic Routes : Suzuki-Miyaura coupling is common for biphenyl scaffolds , while sulfonation/chlorination steps differentiate sulfonate salts from sulfonyl chlorides .

Spectral and Physicochemical Properties

Property Sodium 4'-F-biphenyl-sulfonate 4'-F-biphenyl-sulfonyl chloride 2-(2’-F-biphenyl)acetic acid
Solubility High (aqueous) Low (organic solvents) Moderate (polar solvents)
Melting Point Not reported Not reported 108–110°C (amide derivatives)
19F NMR Shift Not available -82.5 ppm (analogous sulfonate esters) Variable (depends on substituents)
IR Absorption S=O stretch ~1170 cm⁻¹ S=O stretch ~1370 cm⁻¹ C=O stretch ~1700 cm⁻¹

Biological Activity

Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate (CAS Number: 1722-59-6) is a sulfonated biphenyl derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of biphenyl compounds, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, including its antimicrobial properties, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H9FNaO3S
  • Molecular Weight : 284.25 g/mol

The presence of a fluorine atom and a sulfonate group contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Properties

Recent studies have highlighted the antibacterial efficacy of biphenyl derivatives, including this compound. Research indicates that compounds in this class exhibit potent activity against antibiotic-resistant strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : this compound has shown comparable inhibitory activities against Gram-positive and Gram-negative bacteria. In a study evaluating various biphenyl derivatives, it was found that compounds similar to this compound demonstrated MIC values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .
CompoundMIC (μg/mL)Target Bacteria
This compound6.25E. faecalis
Related Biphenyl Derivative3.13S. aureus

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways. The electron-withdrawing nature of the fluorine atom enhances its reactivity with bacterial targets, potentially leading to increased antimicrobial potency.

Study on Antibacterial Activity

In a systematic evaluation of biphenyl derivatives for their antibacterial properties, this compound was tested alongside other structurally related compounds. The study revealed that this compound exhibited significant antibacterial activity against various strains, indicating its potential as a lead compound for further development in antimicrobial therapies .

Pharmacological Profile

Another study investigated the pharmacological profile of biphenyl derivatives in relation to their interactions with G protein-coupled receptors (GPCRs). While specific data on this compound was not detailed, the findings suggested that similar compounds could modulate GPCR activity, influencing pathways related to inflammation and pain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. Aryl halides (e.g., 4-bromophenyl sulfonate derivatives) are coupled with 4-fluorophenylboronic acids using palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a mixture of THF/water with a base like Na₂CO₃ . Post-coupling, sulfonation is achieved by reacting the biphenyl intermediate with chlorosulfonic acid, followed by neutralization with NaOH to yield the sodium salt. Key parameters include maintaining anhydrous conditions during sulfonation and optimizing reaction temperatures (typically 80–100°C) to minimize byproducts .
Catalyst System Solvent Yield Reference
Pd(PPh₃)₄THF/H₂O72–85%
PdCl₂(dppf)DMF/H₂O68–78%

Q. How should researchers purify this compound to ensure high purity?

  • Methodological Answer : Post-synthesis purification involves sequential steps:

Liquid-Liquid Extraction : Use dichloromethane to remove hydrophobic impurities, followed by aqueous washes (brine) to eliminate unreacted salts.

Flash Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate the sulfonate intermediate.

Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to −20°C to obtain crystalline solids. Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns (e.g., para-fluorine in biphenyl causes distinct aromatic proton shifts at δ 7.4–7.8 ppm) .
  • FT-IR : Confirm sulfonate group presence via asymmetric S=O stretching (1180–1200 cm⁻¹) and symmetric stretching (1040–1060 cm⁻¹) .
  • X-Ray Crystallography : Resolve crystal packing using SHELXT for space group determination (e.g., monoclinic P2₁/c) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do electronic effects of the 4'-fluoro substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine group enhances oxidative addition of aryl halides to Pd(0) catalysts but may reduce nucleophilicity in boronic acid coupling partners. Researchers should adjust ligand systems (e.g., switch from PPh₃ to electron-rich SPhos) to stabilize Pd intermediates. Kinetic studies via in situ ¹⁹F NMR can track fluorine’s role in transition-state stabilization .

Q. What strategies resolve contradictions in reported solubility data for this sulfonate?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. water) arise from hydration states or counterion effects. To standardize

Use Karl Fischer titration to quantify water content in samples.

Perform phase-solubility studies at 25°C with buffered solutions (pH 4–10).

Employ co-solvents (e.g., PEG-400) to enhance aqueous solubility for biological assays .

Q. How can researchers address challenges in detecting trace degradation products?

  • Methodological Answer : Degradation under UV light or acidic conditions generates biphenyl sulfonic acid derivatives. Use LC-MS/MS with a Q-TOF analyzer (negative ion mode) for high-sensitivity detection. Fragment ions at m/z 173 (SO₃⁻) and 152 (C₆H₄F⁻) are diagnostic. For quantification, prepare calibration curves with synthesized degradation standards .

Q. What mechanistic insights can DFT calculations provide for sulfonate group reactivity?

  • Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) models predict nucleophilic attack sites on the sulfonate moiety. Calculate Fukui indices to identify electrophilic centers susceptible to alkylation. Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs to rationalize experimental reactivity differences .

Data Contradiction Analysis

  • Case Study : Conflicting reports on catalytic efficiency in Suzuki coupling (e.g., PdCl₂(dppf) vs. Pd(OAc)₂).
    • Resolution : Catalyst poisoning by sulfonate groups may occur. Pre-chelate Pd with bidentate ligands (dppf) to mitigate deactivation. Validate via ICP-MS to measure residual Pd in reaction mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate
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Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate

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